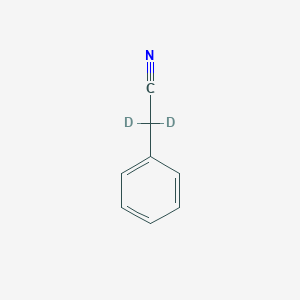

2,2-二氘代-2-苯基乙腈

概述

描述

2,2-Dideuterio-2-phenylacetonitrile is a chemical compound with the molecular formula C8H7N . It is used for research purposes.

Synthesis Analysis

A novel method for the synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 was established . A yield as high as 87.9% was received when the reaction was conducted on a fixed-bed reactor dosed with 30 ml (21 g) catalyst at 693 K under ammonia at atmospheric pressure .Molecular Structure Analysis

The molecular structure of 2,2-Dideuterio-2-phenylacetonitrile is represented by the molecular formula C8H7N .Physical And Chemical Properties Analysis

2,2-Dideuterio-2-phenylacetonitrile has a molecular weight of 119.16 g/mol . It has a density of 1.032 g/mL at 25ºC and a boiling point of 233-234ºC(lit.) . The melting point is -24ºC(lit.) .科学研究应用

Medicinal Chemistry

In medicinal chemistry, 2,2-Dideuterio-2-phenylacetonitrile is utilized as a building block for the synthesis of complex molecules. Its deuterated nature makes it a valuable compound for creating more metabolically stable versions of therapeutic agents . This stability can be crucial in extending the half-life of drugs within the body, thereby enhancing their efficacy.

Organic Synthesis

2,2-Dideuterio-2-phenylacetonitrile: serves as an important intermediate in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals and agrochemicals . The presence of deuterium atoms can significantly alter the reaction pathways and kinetics, leading to more selective and controlled synthesis processes.

Analytical Chemistry

In analytical chemistry, 2,2-Dideuterio-2-phenylacetonitrile is employed as an internal standard for quantitative analysis . Due to its deuterated nature, it can be easily distinguished from non-deuterated compounds, allowing for precise and accurate measurement of substances within complex mixtures.

Drug Discovery

The compound is used in drug discovery as a tracer or label to track the incorporation of the phenylacetonitrile moiety into potential drug candidates . This can help in understanding the metabolism and distribution of drugs within biological systems.

Material Science

In material science, 2,2-Dideuterio-2-phenylacetonitrile is explored for its potential in creating novel materials. Its unique properties due to the presence of deuterium atoms can lead to materials with altered physical characteristics, such as increased resistance to degradation .

Environmental Studies

2,2-Dideuterio-2-phenylacetonitrile: is studied for its behavior and effects in environmental systems. It can serve as a model compound to study the environmental fate of similar organic nitriles .

Agricultural Research

In agricultural research, derivatives of phenylacetonitrile, which include 2,2-Dideuterio-2-phenylacetonitrile , are investigated for their role in plant growth and development. They can be used to study the biosynthesis of aroma compounds in crops, which has implications for flavor and fragrance enhancement .

Biochemistry

Finally, in biochemistry, 2,2-Dideuterio-2-phenylacetonitrile is used to study enzyme-catalyzed reactions involving nitriles. It can help in understanding the mechanisms of nitrilase enzymes, which are important for the biotransformation of nitriles into valuable acids .

未来方向

作用机制

Target of Action

The primary target of 2,2-Dideuterio-2-phenylacetonitrile (also known as Phenylacetonitrile or PAN) is the olfactory system of predators . It acts as an olfactory aposematic signal, warning predators of the presence of a potentially harmful substance .

Mode of Action

PAN interacts with the olfactory receptors of predators, signaling the presence of a toxic substance . This interaction triggers an aversion response in the predator, deterring them from attacking the organism producing the PAN .

Biochemical Pathways

PAN is biosynthesized from phenylalanine, catalyzed by the enzyme CYP305M2 . When a predator attacks, PAN is converted into hydrogen cyanide (HCN), a highly toxic compound . This conversion is part of the organism’s defense mechanism .

Pharmacokinetics

It is known that the compound has a molecular weight of 11916 g/mol and a density of 1.032 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The conversion of PAN to HCN results in food poisoning in predators . This toxic effect serves as a deterrent, protecting the organism producing the PAN from predation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PAN. For instance, the compound’s boiling point is 233-234ºC , suggesting that it may be volatile at high temperatures. Its flash point is 102ºC , indicating that it may be flammable under certain conditions. These properties should be taken into account when considering the compound’s behavior in different environments.

属性

IUPAC Name |

2,2-dideuterio-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480783 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dideuterio-2-phenylacetonitrile | |

CAS RN |

935-66-0 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 935-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)

![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)